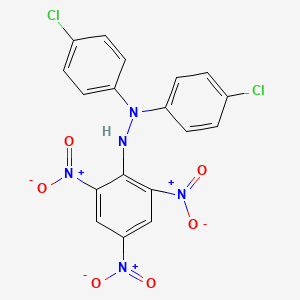![molecular formula C21H23ClN2O B14167349 4-(4-Chlorophenyl)-1-[(2-methyl-1H-indol-3-yl)methyl]piperidin-4-ol CAS No. 925218-08-2](/img/structure/B14167349.png)
4-(4-Chlorophenyl)-1-[(2-methyl-1H-indol-3-yl)methyl]piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)-1-[(2-methyl-1H-indol-3-yl)methyl]piperidin-4-ol is a complex organic compound with a unique structure that combines a chlorophenyl group, an indole moiety, and a piperidin-4-ol core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1-[(2-methyl-1H-indol-3-yl)methyl]piperidin-4-ol typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the chlorophenyl and indole groups. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the piperidine ring.
Attachment of the Indole Moiety: The indole group can be introduced via a Friedel-Crafts alkylation reaction, where the indole reacts with a suitable alkylating agent in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chlorophenyl)-1-[(2-methyl-1H-indol-3-yl)methyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidin-4-ol core can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the indole moiety.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Aplicaciones Científicas De Investigación
4-(4-Chlorophenyl)-1-[(2-methyl-1H-indol-3-yl)methyl]piperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study receptor-ligand interactions due to its structural similarity to certain neurotransmitters.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorophenyl)-1-[(2-methyl-1H-indol-3-yl)methyl]piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety may mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of certain receptors. The chlorophenyl group can enhance the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Chlorophenyl)piperidin-4-ol: Lacks the indole moiety, making it less versatile in biological applications.
1-[(2-Methyl-1H-indol-3-yl)methyl]piperidin-4-ol: Lacks the chlorophenyl group, which may reduce its binding affinity to certain targets.
Uniqueness
4-(4-Chlorophenyl)-1-[(2-methyl-1H-indol-3-yl)methyl]piperidin-4-ol is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of both the indole and chlorophenyl groups allows for diverse interactions with molecular targets, making it a valuable compound in research and development.
Propiedades
Número CAS |
925218-08-2 |
|---|---|
Fórmula molecular |
C21H23ClN2O |
Peso molecular |
354.9 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-1-[(2-methyl-1H-indol-3-yl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C21H23ClN2O/c1-15-19(18-4-2-3-5-20(18)23-15)14-24-12-10-21(25,11-13-24)16-6-8-17(22)9-7-16/h2-9,23,25H,10-14H2,1H3 |
Clave InChI |
CMIREZHKYCLJMD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1)CN3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



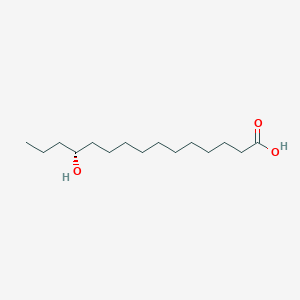
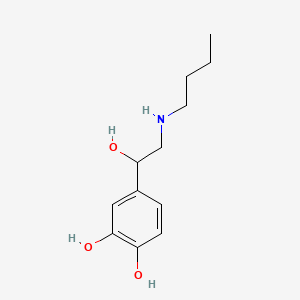
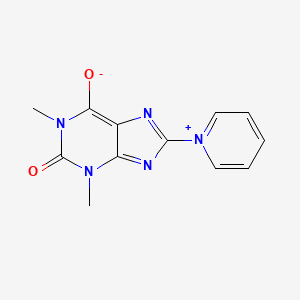
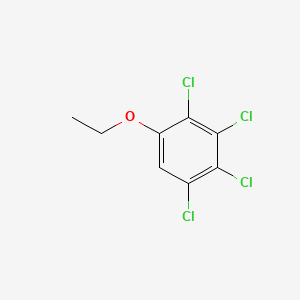

![[(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] 3-phenylpropanoate](/img/structure/B14167297.png)
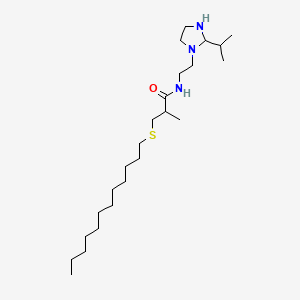
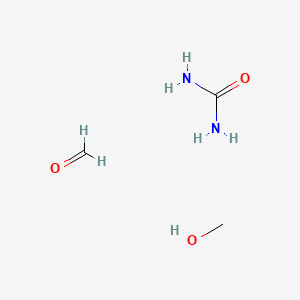
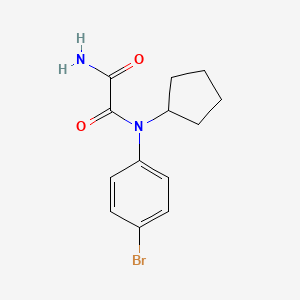
![(2Z)-1-(4-bromophenyl)-2-({[(4-methylphenyl)carbonyl]oxy}imino)propan-1-one](/img/structure/B14167318.png)
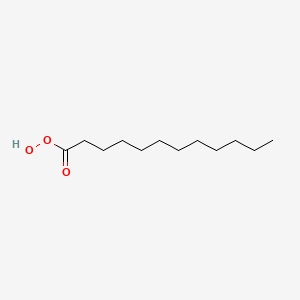
![N-(2-methoxyethyl)-7-methyl-2-methylsulfanyl-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-4-amine](/img/structure/B14167330.png)
